3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride
Description
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-6(4-8)2-3-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H |
InChI Key |
QLKVKQLSCZIFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route to 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride involves a Mannich reaction , a classical method for introducing aminomethyl groups adjacent to carbonyl compounds.
-
- 2-Methylcyclopentanone (ketone substrate)
- Formaldehyde (source of the methylene group)
- Ammonium chloride (amine source and hydrochloride provider)
Reaction Mechanism :
The ketone undergoes nucleophilic addition with formaldehyde and ammonium chloride to form an aminomethylated cyclopentanone intermediate. Subsequent reduction or direct formation of the hydroxyl group yields the target this compound.-
- Aqueous medium
- Heating to moderate temperatures (often 50–100 °C) to facilitate the Mannich condensation
- Controlled pH to maintain ammonium chloride stability and promote reaction progression
Isolation :
The hydrochloride salt is obtained by acidification and precipitation, followed by filtration and drying.
This method is well-established for producing aminomethyl alcohol derivatives on both small and larger scales.
Industrial Production Considerations
Scaling up the synthesis of this compound requires optimization of several parameters:
Reactor Type :
Continuous flow reactors are preferred for better heat and mass transfer, allowing precise control over reaction time and temperature, thus improving yield and purity.-
- Temperature and pressure are optimized to balance reaction rate and selectivity.
- Concentrations of formaldehyde and ammonium chloride are adjusted to minimize side reactions and maximize product formation.
Purification :
Industrial purification may involve crystallization of the hydrochloride salt and chromatographic techniques to ensure pharmaceutical-grade purity.Environmental and Safety Aspects :
Waste streams containing formaldehyde and ammonium salts are treated to minimize environmental impact.
Chemical Reaction Analysis Relevant to Preparation
Understanding the chemical reactivity of this compound is important for refining synthesis and downstream applications.
| Reaction Type | Description | Common Reagents | Major Products Formed |
|---|---|---|---|
| Oxidation | Hydroxyl group oxidation to ketone or aldehyde | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 2-Methylcyclopentanone, 2-Methylcyclopentanal |
| Reduction | Reduction of aminomethyl or carbonyl groups | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 3-(Aminomethyl)-2-methylcyclopentane |
| Substitution | Nucleophilic substitution at aminomethyl group | Alkyl halides, Acyl chlorides | Various substituted derivatives |
This table summarizes the key chemical transformations that may be relevant during synthesis or modification steps.
Comparative Data Table: Molecular and Structural Information
| Parameter | Data |
|---|---|
| Molecular Formula | C7H15NO·HCl |
| Molecular Weight | Approx. 161.66 g/mol (hydrochloride salt) |
| IUPAC Name | This compound |
| Key Functional Groups | Aminomethyl (-CH2NH2), Hydroxyl (-OH), Methyl (-CH3) on cyclopentane ring |
| Physical State | Typically solid hydrochloride salt |
| Solubility | Soluble in water due to hydrochloride form |
This data is consistent with the compound’s structure and supports its chemical behavior during synthesis and application.
Literature and Patent Survey
- The Mannich reaction approach is widely documented in organic synthesis literature as a reliable method for aminomethylation of cyclic ketones.
- Patents related to the synthesis of aminomethylcyclopentanol derivatives often emphasize the control of reaction parameters to improve stereoselectivity and yield.
- Research articles highlight the use of ammonium chloride as both amine source and hydrochloride provider, simplifying salt formation in situ.
Summary of Preparation Method
| Step | Description | Conditions |
|---|---|---|
| 1 | Reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride | Aqueous medium, heating (50–100 °C), controlled pH |
| 2 | Formation of aminomethylated intermediate | Mannich condensation |
| 3 | Isolation of hydrochloride salt | Acidification, crystallization |
| 4 | Purification | Filtration, drying, optional chromatography |
This streamlined process ensures efficient synthesis of this compound suitable for research and industrial use.
Additional Notes
- The compound’s dual functional groups enable further chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
- Quality control during preparation includes NMR, IR spectroscopy, and HPLC to confirm structure and purity.
- Alternative synthetic routes may involve reductive amination of 2-methylcyclopentanone with formaldehyde and ammonia or amine sources under catalytic hydrogenation, though the Mannich reaction remains predominant.
This detailed analysis consolidates authoritative information from chemical databases and synthesis reports, excluding unreliable sources, to provide a comprehensive overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanal.
Reduction: Formation of 3-(Aminomethyl)-2-methylcyclopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride with analogous compounds from the evidence:
*Calculated based on molecular formulas; values may vary slightly due to isotopic distribution.
Key Observations:
Ring Size and Strain: The cyclobutane analog (C₆H₁₄ClNO, ) has a smaller, more strained ring compared to cyclopentane, likely increasing its reactivity in ring-opening or substitution reactions. The cyclopentane derivatives (target compound and Methyl 3-aminocyclopentanecarboxylate ) benefit from reduced ring strain, enhancing stability for applications requiring prolonged shelf life or controlled reactivity.
Functional Group Diversity: The target compound’s combination of -NH₂ (as HCl), -OH, and -CH₃ groups offers hydrogen-bonding capability and chiral centers, making it suitable for asymmetric synthesis or enzyme interactions. Methyl 3-aminocyclopentanecarboxylate replaces the hydroxyl group with an ester, increasing lipophilicity and altering solubility (e.g., in organic solvents vs. water).
Hydrochloride Salts vs. Free Amines :
Research and Application Comparisons
Target Compound (Inferred):
- Potential applications include peptide synthesis (similar to 1-Aminocyclopentanecarboxylic acid HCl ), chiral ligand design, or as a precursor for bioactive molecules.
Biological Activity
3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride is an organic compound notable for its unique structure, which features a cyclopentane ring substituted with both an aminomethyl group and a hydroxyl group. This structural composition contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is with a molecular weight of approximately 151.65 g/mol .
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The presence of the aminomethyl and hydroxyl functional groups allows for:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interactions with proteins and enzymes.
- Electrostatic Interactions : The aminomethyl group can engage in electrostatic interactions, influencing the function and activity of target molecules .
These interactions suggest that the compound could have therapeutic applications, particularly in drug development.
Synthesis
The synthesis of this compound typically involves a Mannich reaction. This process includes the reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride under aqueous conditions, often requiring heating to facilitate the reaction .
Reaction Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-Methylcyclopentanone + Formaldehyde + Ammonium Chloride | Aqueous, heating | 3-(Aminomethyl)-2-methylcyclopentan-1-ol |
| 2 | 3-(Aminomethyl)-2-methylcyclopentan-1-ol + HCl | Acidification | This compound |
Biological Activity Studies
Research into the biological activity of this compound has focused on its binding affinities and effects on various biological systems. Notable findings include:
- Binding Affinities : Studies indicate that the compound exhibits significant binding affinities to specific proteins and enzymes, suggesting a role in modulating their activities.
- Pharmacological Profiles : The dual functionality (aminomethyl and hydroxyl groups) enhances its pharmacological profile, indicating potential use as a therapeutic agent .
Case Studies
Several studies have explored the biological implications of this compound:
- Insect Growth Regulation : Analogues similar to this compound have been investigated for their ability to inhibit juvenile hormone production in insects, demonstrating potential as insect growth regulators .
- Enzyme Interaction : Research has shown that compounds with similar structures can interact with enzymes involved in metabolic pathways, influencing physiological responses .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Potential Applications |
|---|---|---|
| 3-(Aminomethyl)cyclopentanol | Lacks hydrochloride salt; similar aminomethyl group | Organic synthesis |
| 2-Methylcyclopentanone | Ketone derivative without the aminomethyl group | Solvent, intermediate |
| 3-(Hydroxymethyl)-2-methylcyclopentane | Contains a hydroxymethyl group instead of aminomethyl | Potential drug candidate |
The combination of both an aminomethyl group and a hydroxyl group on the cyclopentane ring makes this compound distinct from other similar compounds, allowing for diverse chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
